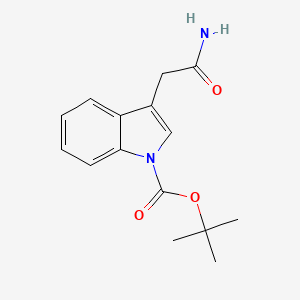
1-((3-chlorobenzyl)oxy)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-chlorobenzyl)oxy)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19ClN2O3 and its molecular weight is 382.84. The purity is usually 95%.
BenchChem offers high-quality 1-((3-chlorobenzyl)oxy)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-chlorobenzyl)oxy)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Research into derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide has led to the synthesis of various compounds, showcasing the chemical versatility and potential pharmacological applications of such derivatives. Feklicheva et al. (2019) synthesized and analyzed the X-ray diffraction patterns of 9 derivatives, including O- and N-phenacyl substituted products, highlighting the adaptability of this compound class for generating structurally diverse molecules with potential application in drug discovery and material science. The synthesis methods provided insights into original rearrangements and cyclizations, broadening the scope of synthetic organic chemistry techniques (Feklicheva, Okul, Rybakov, Babaev, & Ofitserov, 2019).
Transformation and Reactivity Studies
Further investigation into the transformation of 2-pyridone-5-amide into nitrile derivatives by Koval’ et al. (2017) involved a detailed study of molecular and crystal structures through single crystal diffraction. This work not only provides a deep dive into the synthetic pathways but also explores the reactivity and possible applications of these compounds in developing new chemical entities. Theoretical simulations using density functional theory (DFT) helped in understanding the reaction mechanisms, thereby opening new avenues for chemical synthesis (Koval’, Okul’, Yatsenko, Babaev, Polyakova, & Rybakov, 2017).
Application in Heterocyclic Chemistry
The synthesis of 1-aryl-1,6-naphthyridinone derivatives from substituted 3-and 5-formylpyridin-2-ones as described by Medvedeva et al. (2009) showcases the importance of this compound class in heterocyclic chemistry. The ability to introduce electron-withdrawing substituents into the benzene ring opens up new possibilities for the development of compounds with varied biological activities. This research contributes significantly to the field of heterocyclic synthesis, demonstrating the utility of these derivatives in constructing complex molecular architectures (Medvedeva, Tugusheva, Alekseeva, Evstratova, Kiselev, Chernyshev, Avramenko, & Granik, 2009).
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methoxy]-N-(2,4-dimethylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-14-8-9-19(15(2)11-14)23-20(25)18-7-4-10-24(21(18)26)27-13-16-5-3-6-17(22)12-16/h3-12H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXRKAORZHTNAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-chlorobenzyl)oxy)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2574783.png)
![6-Chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2574784.png)


![3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2574791.png)
![N-(2-chlorophenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2574792.png)
![Ethyl 7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2574793.png)
![3-(4-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2574795.png)
![3,4-Dihydro-1H-pyrano[3,4-C]pyridine hcl](/img/structure/B2574796.png)

![(E)-2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2574799.png)
![6-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine](/img/structure/B2574800.png)
